Catalpol

Descripción general

Descripción

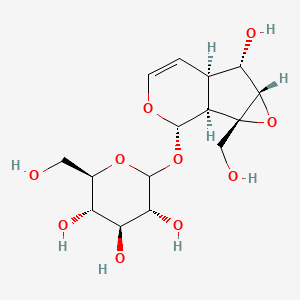

Catalpol es un glucósido iridoide, un tipo de producto natural que pertenece a la clase de los glucósidos iridoides. Estos compuestos son monoterpenos con una molécula de glucosa unida. This compound se aisló por primera vez en 1962 de plantas del género Catalpa, y posteriormente se encontró en cantidades mayores en plantas del género Rehmannia . También está presente en varias otras familias de plantas, incluidas Scrophulariaceae, Lamiaceae, Plantaginaceae y Bignoniaceae . This compound es conocido por sus diversas actividades biológicas, que incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores .

Aplicaciones Científicas De Investigación

Catalpol ha sido ampliamente estudiado por sus propiedades biológicas y tiene numerosas aplicaciones de investigación científica. En química, se utiliza como precursor para sintetizar otros glucósidos iridoides. En biología y medicina, this compound exhibe efectos antidiabéticos, cardioprotectores, neuroprotectores, anticancerígenos, hepatoprotectores, antiinflamatorios y antioxidantes . Se ha demostrado que promueve la angiogénesis, mejora la neurotrofia e inhibe la neuroinflamación . This compound también se utiliza en la medicina tradicional china para tratar diversos trastornos, incluidos la diabetes mellitus y los trastornos neuronales .

Mecanismo De Acción

Catalpol ejerce sus efectos a través de varios objetivos moleculares y vías. Activa la vía de la hemo oxigenasa-1 (HO-1), que mejora la defensa antioxidante e inhibe la neuroinflamación . This compound también modula la vía PI3K/Akt, lo que lleva a un aumento de la biogénesis mitocondrial y la sensibilización a la insulina . Además, regula la expresión de citoquinas antiinflamatorias y proinflamatorias, contribuyendo a sus efectos neuroprotectores y antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, this compound suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight this compound’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, this compound enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore this compound’s therapeutic potential in treating metabolic disorders and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . This compound also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, this compound modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight this compound’s multifaceted role in cellular regulation and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that this compound maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic animal models, this compound has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, this compound may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . This compound also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, this compound enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight this compound’s potential in regulating glucose homeostasis and energy metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . This compound is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . This compound’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of this compound’s precise targeting for its therapeutic effects.

Métodos De Preparación

Catalpol se puede sintetizar mediante diversos métodos. Un enfoque implica la extracción de Rehmannia glutinosa utilizando etanol bajo reflujo, seguido de concentración y posterior extracción con acetato de etilo y n-butanol . Otro método implica la modificación de la estructura hidroxílica en la posición C10 para obtener derivados de this compound con condiciones de reacción suaves, simples y de alta eficiencia . Los métodos de producción industrial a menudo implican el uso de hidroxiapatita a nanoescala revestida con polietilenglicol para formar un sistema de administración cargado con this compound .

Análisis De Reacciones Químicas

Catalpol experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los grupos hidroxilo primarios en glucósidos iridoides como this compound exhiben diferente reactividad, lo cual es crucial para la modificación dirigida al sitio . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para la oxidación de grupos aldehídos y agentes reductores para la reducción de cetonas. Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como aucubina y ácido geniposídico .

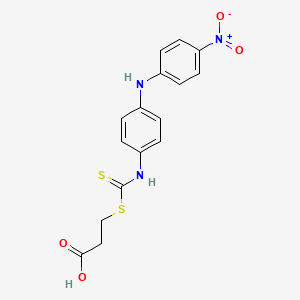

Comparación Con Compuestos Similares

Catalpol es similar a otros glucósidos iridoides como la aucubina y el ácido geniposídico. Estos compuestos comparten un esqueleto iridoide común, pero difieren en sus grupos funcionales y actividades biológicas . This compound es único debido a sus potentes propiedades antioxidantes y neuroprotectoras, que son más pronunciadas en comparación con otros glucósidos iridoides . Otros compuestos similares incluyen secologanina y loganina, que también pertenecen a la familia de los glucósidos iridoides .

Propiedades

Número CAS |

2415-24-9 |

|---|---|

Fórmula molecular |

C15H22O10 |

Peso molecular |

362.33 g/mol |

Nombre IUPAC |

2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1 |

Clave InChI |

LHDWRKICQLTVDL-XLIOHLKBSA-N |

SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canónico |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

2415-24-9 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Catalpinoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catalpol exert its neuroprotective effects?

A: this compound demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, this compound promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]

Q2: What is the role of this compound in mitigating oxidative stress?

A: this compound exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, this compound stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, this compound activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []

Q3: How does this compound impact inflammatory pathways?

A: this compound exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, this compound attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, this compound ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []

Q4: Does this compound interact with microRNAs to exert its effects?

A: Emerging evidence suggests that this compound can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, this compound was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, this compound promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []

Q5: What is the bioavailability of this compound?

A: Following oral administration in rats, this compound exhibits a bioavailability of 66.7%. []

Q6: How is this compound metabolized in the body?

A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of this compound in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []

Q7: What is known about the safety profile of this compound?

A7: While this compound generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.

Q8: What are the potential therapeutic applications of this compound?

A8: Preclinical evidence suggests that this compound holds promise for treating various conditions, including:

- Neurodegenerative Diseases: this compound's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]

- Metabolic Disorders: this compound exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]

- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]

- Cancer: this compound demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

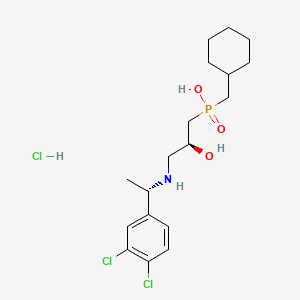

![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

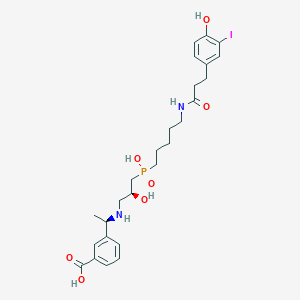

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)